Marmesin

Descripción general

Descripción

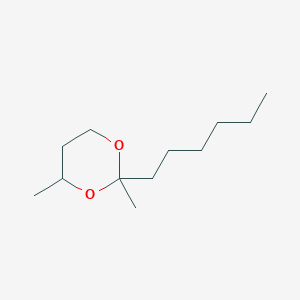

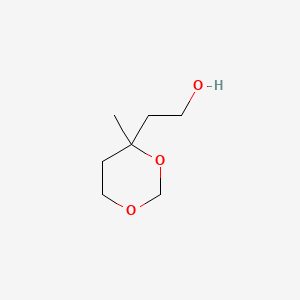

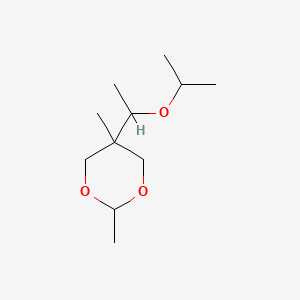

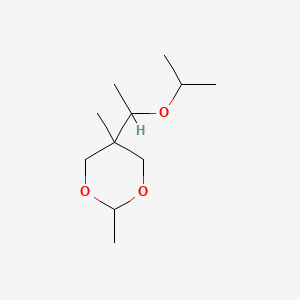

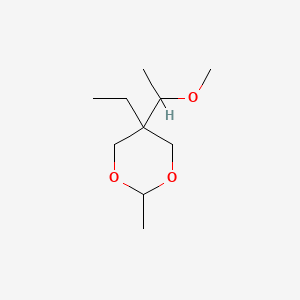

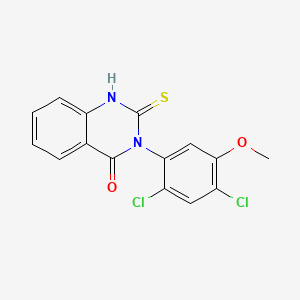

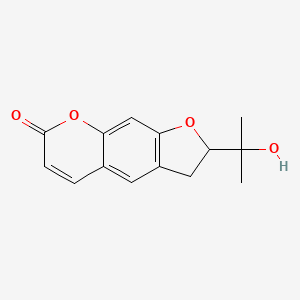

Marmesin is a natural coumarin compound isolated from Broussonetia kazinoki . It has a molecular formula of C14H14O4 .

Synthesis Analysis

This compound has been synthesized from β-resorcylaldehyde through 2-(α-hydroxyisopropyl)-6-hydroxycoumaran . Another method involves a strategy based on the palladium-catalyzed intramolecular coupling reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 246.26 and a monoisotopic mass of 246.089203 Da .Chemical Reactions Analysis

This compound plays a central role in the biosynthesis of furocoumarins in the plant ruta graveolens, more commonly known as rue . It acts as the natural intermediate in the formation of the furan ring that leads to a 4’,5’-dihydro furocoumarin-derivative .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 434.0±45.0 °C at 760 mmHg, and a flash point of 168.0±22.2 °C .Aplicaciones Científicas De Investigación

Efecto Anticancerígeno en Células de Cáncer de Esófago

Marmesin, una cumarina importante aislada de Broussonetia kazinoki, se ha propuesto que posee muchas actividades farmacológicas, incluida la actividad antitumoral . Un estudio tuvo como objetivo explorar el papel anticancerígeno de la this compound utilizando líneas celulares de cáncer de esófago (EC) in vitro . This compound exhibió un efecto antiproliferativo contra las células EC, lo que se confirmó aún más por la expresión reducida de Ki67 y PCNA . This compound ejerció una actividad proapoptótica en las células EC mediante la regulación a la baja de Bcl-2 y la regulación al alza de Bax . La vía PI3K/Akt fue suprimida por this compound en las células EC .

Supresión de la Expresión de VEGF/VEGFR e Integrina β1 en el Cáncer de Pulmón de Células No Pequeñas (NSCLC)

En otro estudio, se investigaron los efectos y el mecanismo molecular de la this compound sobre las respuestas celulares del cáncer de pulmón de células no pequeñas (NSCLC) y la angiogénesis tumoral . This compound abrogó la proliferación y la invasión estimuladas por mitógenos en células NSCLC A549 de tipo salvaje p53 y H1299 deficientes en p53 . Estas actividades antitumorales de la this compound fueron mediadas por la inactivación de las vías de señalización mitogénica y la regulación a la baja de proteínas relacionadas con la señalización celular, incluido el receptor del factor de crecimiento endotelial vascular-2 (VEGFR-2), la integrina β1, la cinasa ligada a la integrina y las metaloproteinasas de matriz-2 . Además, this compound suprimió la expresión y secreción de VEGF en ambas células NSCLC, lo que llevó a la inhibición de la formación de estructuras similares a capilares en células endoteliales de la vena umbilical humana .

Papel en la Biosíntesis de Furocumarinas en Plantas

This compound juega un papel central en la biosíntesis de furocumarinas en la planta ruta graveolens, más comúnmente conocida como ruda . Actúa como el intermedio natural en la formación del anillo de furano que conduce a un derivado de 4',5'-dihidro furocumarina .

Mecanismo De Acción

Target of Action

Marmesin, an important coumarin isolated from Broussonetia kazinoki, primarily targets the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway . This pathway plays a crucial role in cell survival and proliferation, making it a significant target in cancer research . This compound also interacts with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and integrin β1 , which are involved in tumor angiogenesis and cell adhesion .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. It suppresses the PI3K/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis . This compound also downregulates the expression of VEGFR-2 and integrin β1, thereby inhibiting angiogenesis and cell invasion .

Biochemical Pathways

This compound affects the PI3K/Akt pathway, a critical signaling pathway involved in cell survival, growth, and proliferation . By suppressing this pathway, this compound inhibits cell proliferation and induces apoptosis . Additionally, this compound suppresses the expression of VEGF, a key player in angiogenesis, thereby inhibiting the formation of new blood vessels .

Pharmacokinetics

In silico studies suggest that this compound and marmelosin, another compound found in bael fruit extract, have potential as inhibitors of hsulf-2, an oncoprotein overexpressed in various types of tumor cells

Result of Action

This compound exhibits anti-proliferative effects against cancer cells, confirmed by the reduced expression of Ki67 and PCNA, markers of cell proliferation . It also exerts pro-apoptotic activity by downregulating Bcl-2 (an anti-apoptotic protein) and upregulating Bax (a pro-apoptotic protein) . Moreover, this compound suppresses the expression and secretion of VEGF, leading to the inhibition of angiogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of this compound in plants can be affected by environmental conditions . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Marmesin is involved in the furanocoumarin pathway . It interacts with enzymes such as this compound synthase

Cellular Effects

This compound has been shown to exert anti-proliferative effects against esophageal cancer (EC) cells . It influences cell function by reducing the expression of Ki67 and PCNA, proteins associated with cell proliferation . This compound also exerts pro-apoptotic activity on EC cells by downregulating Bcl-2 and upregulating Bax .

Molecular Mechanism

The molecular mechanism of this compound involves the suppression of the PI3K/Akt pathway in EC cells . This pathway is crucial for cell survival and proliferation, and its inhibition leads to reduced cell proliferation and increased apoptosis .

Metabolic Pathways

This compound is involved in the furanocoumarin synthesis pathway

Propiedades

IUPAC Name |

2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

13849-08-6 | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189.5 °C | |

| Record name | Marmesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.